BenchChemオンラインストアへようこそ!

(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Bifunctional synthetic building block with gem-difluoro motif conferring distinct pKa (~6.51), conformational constraint, and metabolic stabilization. Validated as a key fragment in NR2B-subtype NMDA receptor antagonist programs for depression and neurodegeneration. Ideal for CNS-targeted medicinal chemistry where enhanced BBB penetration and mitigated hERG risk are required. Standard B2B procurement; inquire for bulk availability and custom synthesis.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 1896965-85-7
Cat. No. B1434949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
CAS1896965-85-7
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCCC(C2)(F)F
InChIInChI=1S/C11H18F2N2O/c12-11(13)4-2-6-15(8-11)10(16)9-3-1-5-14-7-9/h9,14H,1-8H2
InChIKeyBAKGTBPEDUINMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone for NMDA Antagonist and CNS-Targeted Research Procurement


(3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS: 1896965-85-7) is a bifunctional synthetic organic compound featuring a 3,3-difluoropiperidine moiety linked via a carbonyl bridge to a piperidin-3-yl group . The gem-difluoro substitution at the 3-position of the piperidine ring confers distinct physicochemical properties—including altered basicity (predicted pKa ~6.51 ), conformational constraint, and metabolic stabilization—that differentiate this scaffold from non-fluorinated or mono-fluorinated piperidine analogs [1]. The compound has been specifically referenced in patent literature as a structural component of NR2B-subtype NMDA receptor antagonists, positioning it as a building block of interest for neurological and psychiatric drug discovery programs [2].

Why (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone Cannot Be Replaced by Unsubstituted or 4-Fluoropiperidine Analogs


Substitution of the 3,3-difluoropiperidine moiety with unsubstituted piperidine or alternative fluorination patterns (e.g., 4,4-difluoropiperidine, 3-fluoropiperidine) fundamentally alters key molecular properties that govern target engagement, metabolic fate, and conformational behavior. The gem-difluoro motif at the 3-position exerts a strong inductive electron-withdrawing effect, reducing the pKa of the piperidine nitrogen by approximately 4–5 units relative to unsubstituted piperidine (pKa ~10.8) [1]. This modulation of basicity directly impacts the ionization state at physiological pH, influencing membrane permeability, off-target hERG liability, and lysosomal trapping potential [2]. Furthermore, systematic comparative studies demonstrate that the 3,3-difluoro configuration confers distinct conformational preferences and metabolic stability profiles not replicated by 4,4-difluoro or mono-fluoro isomers . Generic substitution with non-fluorinated or positionally mismatched fluorinated piperidines therefore risks compromising both in vitro target potency and in vivo pharmacokinetic behavior, undermining structure-activity relationship (SAR) consistency and lead optimization trajectories.

Quantitative Differentiation Evidence for (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone Procurement Decisions


pKa Reduction Relative to Unsubstituted Piperidine: Implications for CNS Permeability and hERG Profile

The 3,3-difluoropiperidine core exhibits a predicted pKa of approximately 6.51, representing a reduction of ~4.3 units compared to unsubstituted piperidine (pKa ~10.8) . This magnitude of basicity attenuation is sufficient to shift the ionization equilibrium at physiological pH (7.4) from predominantly protonated (for piperidine) to predominantly neutral (for the difluoro analog), a critical determinant of passive membrane permeability and blood-brain barrier penetration [1]. Systematic comparative analysis of fluorinated saturated heterocyclic amines confirms that geminal difluorination at the 3-position produces a distinct pKa–LogP profile that extends beyond the property space accessible to mono-fluorinated or 4,4-difluorinated isomers [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

NR2B NMDA Receptor Antagonist Scaffold: Documented Use in CNS-Targeted Patent Filings

The (3,3-difluoropiperidin-1-yl)(piperidin-3-yl)methanone scaffold is explicitly incorporated into multiple patent families claiming 3,3-difluoropiperidine carbamate heterocyclic compounds as NR2B-subtype NMDA receptor antagonists [1]. NR2B-selective antagonists are pursued for their antidepressant efficacy in early-stage clinical trials while avoiding the psychotomimetic and neurotoxic liabilities associated with non-selective NMDA channel blockers (e.g., ketamine, memantine) [2]. The difluoropiperidine moiety in these patent compounds contributes to both target binding affinity and pharmacokinetic performance, with CYP2D6 inhibition IC50 measured at 1000 nM for a representative analog, indicating moderate drug-drug interaction risk [3]. While non-fluorinated piperidine analogs are not directly compared in the same assay system, the patent landscape demonstrates that medicinal chemistry campaigns specifically selected 3,3-difluoropiperidine over alternative amine fragments for NR2B antagonist optimization.

Neuroscience NMDA Receptor Pharmacology Antidepressant Drug Discovery

Conformational Constraint and Metabolic Stability Differentiation from 4,4-Difluoropiperidine

Systematic physicochemical profiling of mono- and difluorinated piperidine derivatives reveals that the 3,3-difluoro substitution pattern imposes conformational preferences distinct from the 4,4-difluoro isomer [1]. Intrinsic microsomal clearance measurements across the fluorinated piperidine series demonstrated high metabolic stability for the compounds studied, with the 3,3-difluoropiperidine core benefiting from the metabolic shielding effect of the gem-difluoro group at a position that does not introduce the unusual conformational strain observed in some alternative fluorination patterns [2]. The 3,3-difluoro motif can act as a conformational constraint and improve membrane permeability while serving as a bioisostere for carbonyl or other functional groups—properties not identically replicated by 4,4-difluoro substitution, which positions the electronegative fluorine atoms at a greater distance from the amine center and alters both pKa and LogP in quantitatively different ways .

Conformational Analysis Metabolic Stability Drug Metabolism

Potency Enhancement in Apelin Receptor Agonist Series via 3,3-Difluoropiperidine Incorporation

Incorporation of the 3,3-difluoropiperidine fragment as a building block in apelin receptor agonist optimization resulted in a marked improvement in functional potency: EC50 values decreased from 162 nM to 6.5 nM when 3,3-difluoropiperidine was included in the formulation . This approximately 25-fold enhancement in potency demonstrates that the gem-difluoro motif contributes meaningful binding energy or conformational pre-organization that is not achieved with the unsubstituted piperidine baseline. The fluorine substituents are proposed to enhance metabolic stability and binding affinity to biological targets, with the C–F bond's resistance to oxidative metabolism by cytochrome P450 enzymes contributing to improved pharmacokinetic durability [1].

GPCR Pharmacology Cardiovascular Drug Discovery Apelin Receptor

Gamma-Secretase Modulation: Selective Aβ42 Lowering Without Notch-Related Toxicity in Preclinical Models

2-Aryl-3,3-difluoropiperidine analogs have been evaluated as gamma-secretase modulators, with compounds 1f and 2c demonstrating selective lowering of Aβ42 in a genetically engineered mouse model of APP processing [1]. Notably, in a 7-day safety study, rats treated orally with compound 1f at 250 mg/kg/day (AUC(0–24) = 2100 µM·h) did not exhibit Notch-related adverse effects [2]. This selectivity for APP cleavage over Notch processing is a critical safety differentiation from non-selective gamma-secretase inhibitors, which cause dose-limiting gastrointestinal and immunological toxicity due to Notch pathway inhibition. The 3,3-difluoropiperidine core was integral to achieving this therapeutic window, facilitated by a unique and selective beta-difluorination methodology using Selectfluor [3].

Alzheimer's Disease Gamma-Secretase Modulation Amyloid-beta

Anticancer Selectivity: 1600-Fold Discrimination for Estrogen-Positive Breast Cancer Cells

3,3-Difluoropiperidine derivatives have been reported to exhibit enhanced selectivity for estrogen-positive breast cancer cells, with selectivity reported as 1600-fold compared to healthy cells . This pronounced selectivity suggests that the gem-difluoro motif may contribute to differential cellular uptake, target engagement, or metabolic activation in cancer versus normal tissue contexts. While direct comparator data against 4,4-difluoropiperidine or mono-fluorinated analogs in the same assay system are not available, the magnitude of selectivity represents a quantitatively meaningful differentiation from the non-selective cytotoxicity profiles typical of many unsubstituted piperidine-containing chemotypes . The fluorinated structure is proposed to interact with various enzymes and proteins, leading to changes in gene expression and enzyme activity that may underlie the observed selectivity .

Oncology Breast Cancer Selective Cytotoxicity

Optimal Procurement and Application Scenarios for (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone in Drug Discovery


CNS Drug Discovery: NR2B-Selective NMDA Antagonist Lead Optimization

This compound is best deployed as a core scaffold or advanced intermediate in medicinal chemistry programs targeting NR2B-subtype NMDA receptor antagonism for depression, treatment-resistant depression, or neurodegenerative disorders. The documented patent inclusion of 3,3-difluoropiperidine carbamate heterocyclic compounds in NR2B antagonist claims validates the fragment's relevance to this therapeutic area [1]. The reduced pKa (~6.51) relative to unsubstituted piperidine favors a neutral species at physiological pH, predicting enhanced blood-brain barrier penetration while mitigating hERG channel blockade risk—a critical combination for CNS programs [2]. CYP2D6 inhibition liability has been characterized (IC50 = 1000 nM), enabling informed DDI risk assessment during lead optimization [3].

Alzheimer's Disease Research: Gamma-Secretase Modulator Scaffold Development

For programs pursuing gamma-secretase modulation as a therapeutic strategy for Alzheimer's disease, this compound provides a validated entry point to the 2-aryl-3,3-difluoropiperidine chemotype. Preclinical evidence demonstrates selective Aβ42 lowering in APP transgenic mice without the Notch-related toxicity that limits non-selective gamma-secretase inhibitors [1]. The 7-day rat safety study with compound 1f (250 mg/kg/day, AUC 2100 µM·h) establishes an in vivo therapeutic index that supports further optimization [2]. Procurement of this building block enables SAR exploration around the difluoropiperidine core, which was integral to achieving the APP/Notch selectivity profile [3].

GPCR-Targeted Programs: Potency-Enhancing Fragment for Apelin and Related Receptors

The 3,3-difluoropiperidine moiety has demonstrated a 25-fold potency enhancement (EC50 162 nM → 6.5 nM) when incorporated into apelin receptor agonists [1]. This quantifiable benefit supports procurement of (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone as a potency-enhancing building block for GPCR-targeted medicinal chemistry campaigns, particularly where conformational constraint, metabolic stabilization, or pKa modulation of a basic amine center is desired [2]. The gem-difluoro motif serves as a metabolically resistant replacement for oxidation-prone positions while maintaining favorable physicochemical properties for lead-like chemical space [3].

Oncology Medicinal Chemistry: Selective Cytotoxic Agent Derivatization

The reported 1600-fold selectivity of 3,3-difluoropiperidine derivatives for estrogen-positive breast cancer cells over healthy cells provides a strong rationale for procuring this scaffold for oncology-focused drug discovery [1]. The compound can serve as a starting point for synthesizing targeted anticancer agents where differential cytotoxicity between malignant and normal tissue is a primary design objective. The fluorinated structure's capacity to modulate cellular metabolism, gene expression, and enzyme activity supports its utility in developing selective anticancer chemotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,3-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.